3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[2-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O3/c1-14-15(2)24-13-28(22(14)30)12-20(29)27-9-5-6-16(11-27)10-19-25-21(26-31-19)17-7-3-4-8-18(17)23/h3-4,7-8,13,16H,5-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFRERLMOHITHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring, which is known for its biological activity due to its ability to interact with various biological targets. The piperidine moiety contributes to the compound's lipophilicity and potential for cellular uptake. The presence of a 2-fluorophenyl group enhances its pharmacological profile, potentially improving efficacy against certain pathogens and cancer cell lines.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant antimicrobial properties. A study demonstrated that synthesized oxadiazole derivatives showed better activity against gram-positive bacteria compared to gram-negative species. Specific compounds were found to be particularly effective against strains like Bacillus cereus and Bacillus thuringiensis .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. For instance, compounds derived from the oxadiazole structure were tested against various cancer cell lines using the NCI-60 sulforhodamine B assay. Notably, certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating promising cytotoxic effects .
Table 1: Summary of Biological Activities
| Compound | Target | Activity | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| 5d | HUH7 Cancer Cell Line | Cytotoxic | 10.1 | |
| 5c | HUH7 Cancer Cell Line | Cytotoxic | 18.78 | |
| 5e | Bacillus cereus | Antimicrobial | N/A | |
| 5g | Bacillus thuringiensis | Antimicrobial | N/A |
Case Study: Anticancer Efficacy
In a study focusing on the anticancer efficacy of oxadiazole derivatives, several compounds were screened against the HUH7 liver carcinoma cell line. Compounds like 5d demonstrated significant cytotoxicity with an IC50 of 10.1 µM , outperforming traditional drugs in some cases. The mechanism of action was hypothesized to involve inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis .
Mechanistic Insights
The presence of the oxadiazole ring is crucial for the biological activity of these compounds. The structure allows for interactions with key biological targets, enhancing their potential as therapeutic agents. In silico studies have suggested favorable binding affinities with TS proteins, further supporting their role as dual-action antimicrobial and anticancer agents .
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogues
*Estimated based on analogous structures.
Pharmacological and Physicochemical Properties
Table 2: Theoretical Property Comparison
Notes:
- The target compound’s moderate LogP suggests balanced lipophilicity, suitable for oral bioavailability.
- Lower solubility compared to correlates with its larger hydrophobic substituents (e.g., 2-fluorophenyl vs. benzisoxazole) .
Electronic and Steric Effects
- Oxadiazole vs.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step heterocyclic coupling, starting with precursor fragments like fluorophenyl-oxadiazole and piperidine derivatives. Key steps include:
- Oxadiazole formation : Cyclization of amidoximes with carboxylic acid derivatives under microwave-assisted conditions to enhance yield .
- Piperidine functionalization : Alkylation of the piperidine nitrogen using chloroacetyl intermediates, followed by coupling with pyrimidinone cores via nucleophilic substitution .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Optimization strategies include adjusting solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., palladium for cross-couplings) to minimize side products .
Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?
Answer:
- NMR spectroscopy : H and C NMR (DMSO-) to confirm substituent positions, with emphasis on oxadiazole (δ 8.1–8.3 ppm) and pyrimidinone (δ 2.4–2.6 ppm for methyl groups) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/0.1% ammonium acetate buffer (pH 6.5) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 509.2) .
Basic: What preliminary biological screening approaches are suitable for this compound?
Answer:
- In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based kinetic assays .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Solubility testing : Shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency?
Answer:
- Core modifications : Substitute the 2-fluorophenyl group with electron-withdrawing groups (e.g., -CF) to enhance target binding .
- Side-chain optimization : Replace the piperidine methyl group with bulkier substituents (e.g., cyclopropyl) to reduce metabolic clearance .
- Pharmacophore mapping : Molecular docking (AutoDock Vina) against crystallographic protein targets (e.g., PDB 3ERT) to identify critical interactions .
Advanced: What computational methods validate the compound’s binding mode to its target?
Answer:
- Molecular dynamics (MD) simulations : AMBER or GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .
- Free-energy calculations : MM-PBSA/GBSA to quantify binding affinities and compare with experimental IC values .
- ADMET prediction : SwissADME or ADMETLab to optimize logP (<5) and rule out hepatotoxicity .
Advanced: How to resolve contradictory data in enzyme inhibition assays?
Answer:
- Control validation : Include known inhibitors (e.g., staurosporine for kinases) to confirm assay reliability .
- Kinetic analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
- Orthogonal assays : Validate hits with SPR (surface plasmon resonance) for direct binding affinity measurements .
Advanced: What strategies improve aqueous solubility without compromising activity?
Answer:
- Prodrug design : Introduce phosphate or PEGylated groups at the pyrimidinone oxygen .
- Co-crystallization : Screen with cyclodextrins or sulfobutylether-β-cyclodextrin (SBE-β-CD) .
- pH adjustment : Use citrate buffer (pH 4.0) for salt formation with basic piperidine nitrogen .
Advanced: How to identify and characterize metabolites in preclinical studies?
Answer:
- LC-MS/MS : Triple quadrupole systems with MRM (multiple reaction monitoring) to detect phase I metabolites (e.g., hydroxylation at piperidine) .
- Microsomal incubation : Human liver microsomes (HLMs) with NADPH cofactor to simulate oxidative metabolism .
- Stable isotope labeling : C or F tags to track metabolic pathways .
Advanced: How to assess stability under varying pH and temperature conditions?
Answer:
- Forced degradation studies :
- Analytical monitoring : UPLC-PDA to quantify degradation products (e.g., oxadiazole ring cleavage) .
Advanced: What scale-up challenges arise during multi-gram synthesis?
Answer:
- Reaction exotherms : Use jacketed reactors with controlled cooling during oxadiazole cyclization .
- Catalyst recycling : Immobilize palladium on mesoporous silica to reduce metal leaching .
- Crystallization optimization : Switch from batch to continuous-flow crystallization for uniform particle size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
